molecular formula C14H12N4O4 B1198471 Carboxymethylflavin CAS No. 21079-31-2

Carboxymethylflavin

Cat. No. B1198471
CAS RN: 21079-31-2
M. Wt: 300.27 g/mol
InChI Key: KDXDAXTZMKMJOW-UHFFFAOYSA-N
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Description

Carboxymethylflavin (CMF) is an intermediate in the photolysis of riboflavin (RF). It undergoes photodegradation by removal of side-chain to lumichrome (LC) in acid solution and to LC and lumiflavin (LF) in alkaline solution .


Synthesis Analysis

The synthesis of CMF involves the photodegradation of riboflavin. In an acid solution, CMF is photodegraded by removal of the side-chain to form lumichrome (LC). In an alkaline solution, it degrades to LC and lumiflavin (LF) .


Chemical Reactions Analysis

CMF undergoes photodegradation in both aqueous and organic solvents. In an acid solution, it degrades to lumichrome (LC), and in an alkaline solution, it degrades to LC and lumiflavin (LF). It also undergoes alkaline hydrolysis to 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) by cleavage of the isoalloxazine ring .

Scientific Research Applications

  • Photolysis of Carboxymethylflavin : CMF, an intermediate in the photolysis of riboflavin, undergoes degradation through various pathways depending on the pH and solvent conditions. It degrades to lumichrome (LC) in acid solution and to LC and lumiflavin (LF) in alkaline solutions. The study also delves into the kinetics of these reactions and the formation of various products under different conditions (Ahmad et al., 2019).

  • Spectrofluorimetric Assay of Carboxymethylflavin and Hydrolytic Products : A method for the simultaneous assay of CMF and its hydrolytic products has been developed. This method is based on adjusting pH levels and using chloroform extraction to determine CMF, LC, LF, and other products. This method can be applied to study the kinetics of hydrolytic reactions of CMF (Mirza et al., 2018).

  • Biomedical Applications of Carboxymethyl Chitosans : While not directly about Carboxymethylflavin, this paper discusses carboxymethyl chitosan, a derivative of chitosan, and its applications in biomedicine. These applications include hydrogels, wound healing, drug delivery, bioimaging, biosensors, and gene therapy. This indicates a broader scope of carboxymethyl derivatives in biomedical research (Upadhyaya et al., 2013).

  • Vitamin B2 (Riboflavin) Production by Microorganisms : This review outlines the importance of riboflavin and its derivatives, which includes CMF as an intermediate product, in various biochemical reactions. It emphasizes the need for advanced research and microbial production techniques for riboflavin, indicating the significance of CMF in this process (Averianova et al., 2020).

Future Directions

The study of CMF is still in its early stages, with the first study on its photolysis only recently published . Future research could focus on further understanding its photodegradation process, its physical and chemical properties, and potential applications.

properties

IUPAC Name

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXDAXTZMKMJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175304
Record name Carboxymethylflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethylflavin

CAS RN

21079-31-2
Record name Carboxymethylflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxymethylflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
T Mirza, Z Anwar, MA Ejaz, S Ahmed… - …, 2018 - Wiley Online Library
The simultaneous assay of carboxymethylflavin (CMF), an intermediate in the photolysis of riboflavin, and its hydrolytic side‐chain cleavage products, lumichrome (LC) (acid solution) …
I Ahmad, T Mirza, SG Musharraf, Z Anwar, MA Sheraz… - RSC …, 2019 - pubs.rsc.org
This is the first study on the photolysis of carboxymethylflavin (CMF), an intermediate in the photolysis of riboflavin (RF). CMF is photodegraded by removal of side-chain to lumichrome (…
Number of citations: 8 pubs.rsc.org
I Ahmad, T Mirza, Z Anwar, MA Ejaz, MA Sheraz… - Spectrochimica Acta part …, 2018 - Elsevier
… The assay method also takes into account an oxidation product of FMF, ie carboxymethylflavin (CMF), in both acid and alkaline solutions. The method involves adjustment of the pH of …
Number of citations: 9 www.sciencedirect.com
K Kino, T Kobayashi, E Arima, R Komori… - Bioorganic & medicinal …, 2009 - Elsevier
… In addition, we report advanced synthesis; carboxymethylflavin was obtained by oxidation of formylmethylflavin with chlorite and hydrogen peroxide; lumichrome was obtained by …
Number of citations: 28 www.sciencedirect.com
I Ahmad, Q Fasihullah, FHM Vaid - Photochemical & Photobiological …, 2006 - Springer
… The photolysis of FMF also yields carboxymethylflavin (CMF) as a minor oxidation product.The chemical structures of RF, FMF and photoproducts are shown in Fig. 1. …
Number of citations: 50 link.springer.com
I Ahmad, T Mirza, Z Anwar, S Ahmed, MA Sheraz… - … of Photochemistry and …, 2019 - Elsevier
… This is converted to a cyclic ketone that leads to the formation of carboxymethylflavin (CMF), lumichrome (LC), lumiflavin (LF), formic acid and acetic acid. FMF on alkali hydrolysis of …
Number of citations: 7 www.sciencedirect.com
I Ahmad, S Ahmed, MA Sheraz, FHM Vaid - Journal of Photochemistry and …, 2008 - Elsevier
… Formylmethylflavin (FMF) and carboxymethylflavin (CMF) were synthesized by previously reported methods [21], [22]. All reagents and solvents were of the purest form available from …
Number of citations: 55 www.sciencedirect.com
DW West, EC Oiven - British Journal of Nutrition, 1973 - cambridge.org
… With the identification of this metabolite as carboxymethylflavin we have now demonstrated that the … Small variable amounts of carboxymethylflavin were formed under these conditions. …
Number of citations: 7 www.cambridge.org
A HMED, S OFIA - 2009 - repository.pastic.gov.pk
The present investigation involves a study of the effect of complexing agents, ie, borate, caffeine and divalent ions (phosphate, sulphate, tartrate, succinate, and malonate) on the …
Number of citations: 0 repository.pastic.gov.pk
DE Metzler, WL Cairns - Journal of the American Chemical …, 1971 - ACS Publications
… Carboxymethylflavin -ch3 -ch2cooh … Periodate oxidation of C produces carboxymethylflavin (CMF), but if C is reduced with NaB3H4 and the reduction products are …
Number of citations: 130 pubs.acs.org

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